Opipramol-d4
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Overview
Description
Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .
Mechanism of Action
Target of Action
Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .
Mode of Action
This compound interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .
Biochemical Pathways
It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol
Pharmacokinetics
Opipramol, the parent compound of this compound, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .
Biochemical Analysis
Biochemical Properties
Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of this compound with these biomolecules are crucial in its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Opipramol-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Opipramol-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Opipramol.
Biology: Used to study the interaction of Opipramol with biological targets.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Opipramol.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different molecular targets.
Imipramine: A tricyclic antidepressant that acts primarily as a monoamine reuptake inhibitor.
Clomipramine: A tricyclic antidepressant with a similar structure but different pharmacokinetic properties
Uniqueness
Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.